molecular formula C10H11BrO2S B12948316 Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-

Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-

Katalognummer: B12948316
Molekulargewicht: 275.16 g/mol
InChI-Schlüssel: RCCCGXFBYDZMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a bromomethyl group, an ethenyl group, and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require specific catalysts and solvents to ensure the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethenyl group can be oxidized to form various oxidation products.

    Reduction Reactions: The methylsulfonyl group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as alcohols or amines.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly in the development of new drugs with specific targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethenyl and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

    Benzene, (bromomethyl)-: Similar structure but lacks the ethenyl and methylsulfonyl groups.

    Methylsulfonyl benzene: Contains the methylsulfonyl group but lacks the bromomethyl and ethenyl groups.

    1-(Bromomethyl)-3-(methylsulfonyl)benzene: Similar but with different substitution positions on the benzene ring.

Uniqueness: The combination of bromomethyl, ethenyl, and methylsulfonyl groups in Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- makes it unique. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C10H11BrO2S

Molekulargewicht

275.16 g/mol

IUPAC-Name

1-(3-bromoprop-1-en-2-yl)-2-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3

InChI-Schlüssel

RCCCGXFBYDZMBA-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.